molecular formula C20H22N2O4S B2803969 (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol CAS No. 928199-18-2

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2803969
CAS No.: 928199-18-2
M. Wt: 386.47
InChI Key: QSPWOTFBMRUOEN-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol” is a thiazole derivative featuring a substituted imino group and a terminal ethanol moiety. Its molecular formula is C₂₀H₂₂N₂O₄S, with a molar mass of 386.46 g/mol . Structurally, it comprises a thiazole ring substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-methoxyphenylimino group. This compound belongs to a class of nitrogen-sulfur heterocycles widely studied for their pharmacological properties, including anti-inflammatory and analgesic activities .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-16-7-5-15(6-8-16)21-20-22(10-11-23)17(13-27-20)14-4-9-18(25-2)19(12-14)26-3/h4-9,12-13,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPWOTFBMRUOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions, where methoxybenzene reacts with suitable electrophiles.

    Formation of the Imino Group: The imino group can be formed through the condensation of an amine with a carbonyl compound.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution at the C-2 or C-4 positions under basic conditions. For example:

  • Halogenation : Reaction with phosphorus oxychloride (POCl₃) substitutes the hydroxyl group with chlorine.

  • Amination : Treatment with amines (e.g., NH₃) replaces substituents at C-4, forming thiazole-amine derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Reference
ChlorinationPOCl₃, reflux, 6hChlorothiazole derivative65–78
AminationNH₃/EtOH, 60°C, 12h4-Amino-thiazole analog52

Electrophilic Aromatic Substitution

Methoxy-substituted phenyl rings participate in electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the 3,4-dimethoxyphenyl ring.

  • Sulfonation : Oleum (H₂SO₄·SO₃) adds sulfonic acid groups to the 4-methoxyphenyl ring.

Reactivity is influenced by electron-donating methoxy groups, which activate the aromatic rings toward electrophiles .

Oxidation-Reduction Reactions

  • Ethanol Oxidation : The hydroxyl group oxidizes to a ketone or carboxylic acid using KMnO₄ or CrO₃.

  • Imino Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imino group (–N=) to an amine (–NH–).

SubstrateOxidizing AgentProductSelectivity
Ethanol moietyKMnO₄ (acidic)Carboxylic acid derivative>90%
Imino groupH₂ (1 atm), Pd-CSecondary amine85%

Hydrolysis of the Imino Group

Under acidic or basic aqueous conditions, the imino bond (–N=) hydrolyzes to form a carbonyl group:

  • Acidic Hydrolysis (HCl/H₂O, 80°C): Yields a thiazolone derivative.

  • Basic Hydrolysis (NaOH/EtOH): Produces a free amine and ketone.

Esterification and Etherification

The ethanol moiety undergoes derivatization:

  • Esterification : Acetic anhydride/pyridine forms acetate esters.

  • Etherification : Reaction with alkyl halides (e.g., CH₃I) produces ethers.

ReactionReagentsProductApplication
EsterificationAc₂O, pyridine, 25°CEthanol acetate derivativeProdrug synthesis
EtherificationCH₃I, K₂CO₃, DMFMethoxyethyl analogSolubility enhancement

Cyclization Reactions

The compound participates in intramolecular cyclization under microwave irradiation or thermal conditions, forming fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) . These reactions are critical for generating bioactive scaffolds.

Key Mechanistic Insights

  • Steric Effects : Bulky methoxy groups on phenyl rings slow electrophilic substitution at ortho positions .

  • Electronic Effects : The thiazole ring’s electron-deficient nature directs nucleophiles to C-2 and C-4.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties. Thiazole derivatives have been extensively studied for their potential as therapeutic agents:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol have shown efficacy against various bacterial strains, including resistant ones .
  • Anticancer Properties : Thiazole derivatives have been reported to possess anticancer activities. A study demonstrated that thiazolidine derivatives displayed significant antiproliferative effects against several cancer cell lines, such as MDA-MB-231 and HCT116 .

The biological implications of this compound can be summarized as follows:

Activity Type Description
AntimicrobialEffective against a range of bacterial pathogens; potential for drug development .
AnticancerExhibits cytotoxicity towards multiple cancer cell lines; promising for cancer therapy .
Anti-inflammatoryPotential applications in treating inflammatory diseases due to its structural properties .

Synthetic Methodologies

The synthesis of this compound can be approached through various synthetic routes:

  • Multicomponent Reactions (MCRs) : MCRs are advantageous for synthesizing thiazole derivatives due to their efficiency and ability to generate complex structures in a single step. Studies have shown that MCRs can yield high purity products with minimal environmental impact .
  • Catalytic Reactions : Utilizing catalysts like triethylamine in the synthesis process enhances yield and selectivity. For example, the reaction conditions can be optimized to improve the formation of desired thiazole derivatives from simpler precursors .

Case Studies

Several studies highlight the utility of thiazole derivatives in drug discovery and development:

  • Antitubercular Activity : A recent study identified novel inhibitors of the polyketide synthase involved in tuberculosis pathogenesis. The synthesized thiazole derivatives were tested for their inhibitory effects and showed promising results in vitro .
  • Synthesis of Bioactive Compounds : Research focusing on the synthesis of new heteroaryl(thiazole) compounds demonstrated their potential as antimicrobial agents. The study outlined synthetic pathways that led to compounds with significant biological activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

a) 2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol

  • Molecular Formula : C₂₀H₂₂N₂O₄S (identical to the target compound).
  • Key Differences: The imino group is attached to a 2,5-dimethoxyphenyl group instead of 4-methoxyphenyl.

b) 2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

  • Molecular Formula : C₂₀H₂₂N₂OS.
  • Key Differences : The 4-position substituent is a 4-isopropylphenyl group, introducing steric bulk compared to the target compound’s 3,4-dimethoxyphenyl. The absence of methoxy groups reduces polarity, impacting solubility .

c) (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone

  • Molecular Formula : C₁₈H₁₅FN₂OS.
  • Key Differences: Replaces the ethanol moiety with a 4-methylphenylmethanone group. The fluorine atom on the imino phenyl ring enhances electronegativity, influencing reactivity in cross-coupling reactions .

Functional Group Modifications

a) Ethanol vs. Methoxyethyl Side Chains

The target compound’s ethanol side chain (e.g., in and ) contrasts with analogues like 3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine (), which has a methoxyethyl group. Ethanol derivatives generally exhibit higher hydrophilicity, enhancing bioavailability in aqueous environments .

b) Methoxy Substitutions

The 3,4-dimethoxyphenyl group in the target compound provides two electron-donating methoxy groups, compared to mono-methoxy or non-methoxy analogues (e.g., and ).

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scholarly sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions leading to the formation of the thiazole ring and subsequent modifications to achieve the desired structure. The synthetic route often includes:

  • Formation of thiazole derivatives through condensation reactions.
  • Introduction of methoxy groups via electrophilic aromatic substitution.
  • Final purification and characterization using techniques like NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)MBC (µg/mL)Target Pathogen
7b0.220.25Staphylococcus aureus
30.230.47Bacillus cereus
10.230.47Escherichia coli

These findings suggest that thiazole derivatives can effectively inhibit bacterial growth and may serve as potential leads for antibiotic development .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. In vitro assays have shown that these compounds can induce cytotoxicity against various cancer cell lines, including:

  • Human colon carcinoma (HCT-116)
  • Hepatocellular carcinoma (HepG2)

The half-maximal inhibitory concentration (IC50) values for these compounds indicate their potency in inhibiting cancer cell proliferation:

CompoundIC50 (µM)Cell Line
4h2.40HCT-116
4a5.00HepG2

The presence of electron-withdrawing groups on the phenyl rings has been correlated with enhanced anticancer activity, likely due to improved interactions with target proteins involved in cell proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
  • Anticancer Mechanism : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Studies

A notable study evaluated a series of thiazole derivatives, including this compound, demonstrating its efficacy against resistant strains of bacteria and various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.